molecular formula C30H39F7N5O11P B13862844 (1'S,2S,3R)-Fosaprepitant Dimeglumine

(1'S,2S,3R)-Fosaprepitant Dimeglumine

Cat. No.: B13862844
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-JAHGMKJFSA-N
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Description

(1’S,2S,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety and the dimeglumine salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (1’S,2S,3R)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(1’S,2S,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Hydrolysis: Conversion to aprepitant in the body.

    Oxidation and Reduction: Involvement in metabolic pathways.

    Substitution: Reactions with other chemical entities.

Common Reagents and Conditions

The common reagents used in these reactions include water, acids, bases, and oxidizing or reducing agents. The conditions vary depending on the specific reaction but generally involve controlled pH, temperature, and solvent systems.

Major Products Formed

The major product formed from the hydrolysis of (1’S,2S,3R)-Fosaprepitant Dimeglumine is aprepitant. Other products may include metabolites formed through oxidation and reduction pathways.

Scientific Research Applications

(1’S,2S,3R)-Fosaprepitant Dimeglumine has several scientific research applications:

    Chemistry: Studied for its unique chemical properties and reactions.

    Biology: Used in research on neurokinin-1 receptor antagonists and their effects.

    Medicine: Investigated for its efficacy in preventing CINV and other conditions involving NK1 receptors.

    Industry: Utilized in the development of new pharmaceutical formulations and delivery systems.

Mechanism of Action

The mechanism of action of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to the neurokinin-1 (NK1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. The inhibition of NK1 receptors prevents the emetic signal from being transmitted, thereby reducing nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: The active form of (1’S,2S,3R)-Fosaprepitant Dimeglumine.

    Rolapitant: Another NK1 receptor antagonist used for similar indications.

    Netupitant: Combined with palonosetron for CINV prevention.

Uniqueness

(1’S,2S,3R)-Fosaprepitant Dimeglumine is unique due to its water solubility and rapid conversion to aprepitant, allowing for intravenous administration and quick onset of action. This makes it particularly useful in clinical settings where oral administration is not feasible.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20+;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-JAHGMKJFSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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